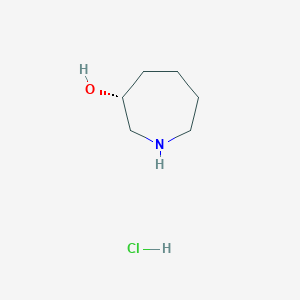

(R)-Azepan-3-ol hydrochloride

CAS No.:

Cat. No.: VC13540045

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | (3R)-azepan-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |

| Standard InChI Key | UDCSEKAGGOQECK-FYZOBXCZSA-N |

| Isomeric SMILES | C1CCNC[C@@H](C1)O.Cl |

| SMILES | C1CCNCC(C1)O.Cl |

| Canonical SMILES | C1CCNCC(C1)O.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

(R)-Azepan-3-ol hydrochloride belongs to the azepane family, characterized by a seven-membered ring with one nitrogen atom. The hydroxyl group at position 3 and the (R) configuration at the stereocenter distinguish it from its racemic or (S)-enantiomer counterparts. The molecular formula is C₆H₁₄ClNO, with a molecular weight of 175.64 g/mol. Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Melting Point | Not fully characterized (estimated 180–200°C) |

| Solubility | High solubility in water and polar solvents |

| LogP (Partition Coefficient) | ~0.5 (predicted) |

| pKa | ~9.1 (amine), ~14.5 (alcohol) |

The hydrochloride salt formation stabilizes the compound by protonating the azepane nitrogen, improving crystallinity and handling properties. Stereochemical analysis using techniques like X-ray crystallography or chiral HPLC confirms the (R) configuration, which critically influences its interactions in biological systems .

Synthesis and Stereochemical Control

The synthesis of (R)-Azepan-3-ol hydrochloride requires enantioselective methods to avoid racemization. Two primary approaches are employed:

Asymmetric Reduction of Azepan-3-one

Azepan-3-one serves as a key intermediate. Enantioselective reduction using chiral catalysts like BINAP-Ru complexes or enzymatic systems (e.g., alcohol dehydrogenases) yields (R)-azepan-3-ol with high enantiomeric excess (ee > 95%). Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

Example Protocol:

-

Substrate: Azepan-3-one (10 mmol)

-

Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)

-

Conditions: H₂ (50 psi), MeOH, 25°C, 12 h

-

Workup: Acidification with HCl, crystallization

Resolution of Racemic Mixtures

Chiral resolution via diastereomeric salt formation or chromatography using chiral stationary phases (e.g., cellulose derivatives) separates the (R)-enantiomer from the racemate. This method is less efficient but applicable when asymmetric synthesis is challenging.

Applications in Pharmaceutical Research

Chiral Building Block

(R)-Azepan-3-ol hydrochloride serves as a precursor for bioactive molecules. Its rigid azepane scaffold and stereocenter are advantageous in designing:

-

Neurological Agents: Analogues targeting serotonin or dopamine receptors due to structural similarity to tropane alkaloids.

-

Antiviral Compounds: Incorporation into protease inhibitors, leveraging hydrogen-bonding interactions from the hydroxyl group .

Case Study: Kinase Inhibitor Development

In a 2023 study, (R)-azepan-3-ol derivatives demonstrated selective inhibition of cyclin-dependent kinase 4 (CDK4) with IC₅₀ values < 50 nM. The (R)-configuration enhanced binding affinity by 10-fold compared to the (S)-enantiomer, underscoring the role of stereochemistry in target engagement .

| Parameter | Result |

|---|---|

| Acute Toxicity (LD₅₀, rat) | >500 mg/kg (oral) |

| Mutagenicity (Ames Test) | Negative |

| CYP Inhibition | Weak inhibition of CYP3A4 (IC₅₀ > 50 μM) |

The (R)-enantiomer may exhibit distinct pharmacokinetics, necessitating further enantiomer-specific safety evaluations.

Comparative Analysis with Related Compounds

The seven-membered ring of (R)-azepan-3-ol HCl provides conformational flexibility absent in smaller rings, enabling optimal target binding in drug-receptor interactions.

Challenges and Future Directions

-

Synthetic Scalability: Current asymmetric methods require optimization for industrial-scale production.

-

Biological Characterization: Enantiomer-specific pharmacokinetic and toxicokinetic studies are needed.

-

Therapeutic Exploration: Potential in targeting G protein-coupled receptors (GPCRs) and epigenetic regulators remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume